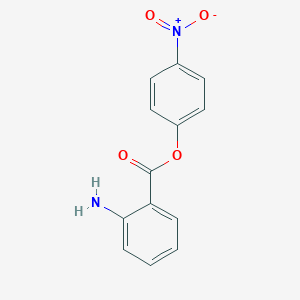

4-Nitrophenyl anthranilate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c14-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)15(17)18/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHJJPYCVMFLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172706 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19176-60-4 | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019176604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl Anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrophenyl Anthranilate

Classical Esterification Routes

Traditional methods for ester synthesis remain fundamental in the preparation of 4-nitrophenyl anthranilate. These routes typically involve the direct reaction of the constituent carboxylic acid and alcohol or the use of an activated form of the carboxylic acid to facilitate the reaction.

Direct Condensation Approaches

Direct condensation involves the reaction of anthranilic acid with 4-nitrophenol (B140041) to form the ester bond, typically with the removal of a water molecule. One of the oldest and most straightforward methods is the Fischer-Speier esterification , which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. However, the equilibrium nature of this reaction often requires forcing conditions, such as the removal of water, to drive the reaction towards the product.

A more versatile and widely used direct condensation method employs coupling reagents, most notably dicyclohexylcarbodiimide (DCC) . DCC activates the carboxylic acid group of anthranilic acid, making it susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol. The reaction proceeds at room temperature and is generally efficient. wiley-vch.de A common co-catalyst, 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction. acs.org The primary drawback of this method is the formation of a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and must be removed by filtration.

Table 1: Comparison of Direct Condensation Reagents

| Reagent/Method | Catalyst/Additive | Temperature | Key Features | Byproduct |

|---|---|---|---|---|

| Fischer-Speier | H₂SO₄ or HCl | Reflux | Equilibrium-driven; requires water removal. | Water |

Activated Carboxylic Acid Derivatives in Synthesis

To overcome the often harsh conditions or equilibrium limitations of direct condensation, anthranilic acid can be converted into a more reactive derivative prior to reaction with 4-nitrophenol. This two-step approach generally provides higher yields under milder conditions.

The most common activated derivative is the acyl chloride , in this case, anthraniloyl chloride. Anthranilic acid can be readily converted to its acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting anthraniloyl chloride is highly electrophilic and reacts rapidly with 4-nitrophenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl gas that is liberated during the reaction. This method is highly effective but requires careful handling of the moisture-sensitive and corrosive acyl chloride intermediate.

Another approach involves the formation of an acid anhydride (B1165640) . Symmetrical anhydrides can be formed by dehydrating two equivalents of anthranilic acid. More commonly for this type of synthesis, a mixed anhydride is generated in situ, which then reacts with 4-nitrophenol.

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated methods for ester formation, including catalytic systems and one-pot procedures that offer advantages in terms of efficiency, selectivity, and reaction conditions.

Catalytic Approaches (e.g., Copper Acetate (B1210297) Catalysis)

Catalytic methods provide an alternative to stoichiometric reagents. The Ullmann condensation , a copper-catalyzed reaction, is a well-established method for forming carbon-oxygen bonds, typically to create diaryl ethers. wikipedia.orgorganic-chemistry.org While less common for direct esterification, a modified Ullmann-type reaction can be envisioned for the synthesis of this compound. This would likely involve the coupling of an alkali metal salt of anthranilic acid with an activated aryl halide, such as 4-nitro-1-halobenzene, in the presence of a copper catalyst. researchgate.net

Copper(II) acetate is a common catalyst in such cross-coupling reactions. The mechanism is thought to involve the formation of a copper(I) species in situ, which then undergoes oxidative addition with the aryl halide, followed by reaction with the carboxylate and reductive elimination to yield the aryl ester. organic-chemistry.org These reactions often require high temperatures and polar aprotic solvents like DMF or NMP. wikipedia.org

One-Pot Synthesis Techniques

For the synthesis of this compound, a one-pot procedure could involve the in situ generation of an activated anthranilic acid species that immediately reacts with 4-nitrophenol. For instance, palladium-catalyzed carbonylation of phenols can produce aryl esters in a one-pot fashion. nih.govresearchgate.netdntb.gov.ua A plausible, though advanced, one-pot synthesis could involve the reaction of an appropriate anthranilate precursor, a 4-nitrophenol derivative, and carbon monoxide in the presence of a palladium catalyst. Other one-pot methods for synthesizing esters directly from aldehydes have also been developed, highlighting the trend towards more streamlined synthetic processes. researchgate.net

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. diva-portal.org These considerations are increasingly important in the synthesis of all chemical compounds, including this compound.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products in significantly less time compared to conventional heating. univpancasila.ac.id The esterification of nitro-substituted anthranilic acids has been successfully achieved using microwave assistance, demonstrating a greener approach to producing anthranilate esters. thieme-connect.deresearchgate.net This technique often allows for the use of less solvent or even solvent-free conditions.

Solvent-Free Reactions: Performing reactions without a solvent (mechanochemistry) is a core principle of green chemistry. Solid-state reactions, often initiated by grinding or ball-milling, can lead to the formation of products without the need for potentially toxic or environmentally harmful solvents. nih.govresearchgate.net The synthesis of phenolic esters has been achieved under solvent-free conditions by simply heating the reactants together, sometimes with a solid-supported catalyst. jetir.org

Table 2: Overview of Green Synthesis Approaches

| Green Approach | Technique/Reagent | Advantages |

|---|---|---|

| Energy Efficiency | Microwave Irradiation | Reduced reaction times, higher yields, less energy consumption. |

| Waste Prevention | Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification. |

| Safer Solvents & Reagents | Water as Solvent | Non-toxic, non-flammable, inexpensive. |

| Catalysis | Reusable Heterogeneous Catalysts | Minimizes catalyst waste, simplifies product isolation. |

Solvent-Free Methods

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and operational costs by eliminating the need for conventional organic solvents. While direct solvent-free synthesis of this compound is not extensively documented, analogous reactions involving its parent molecules, anthranilic acid and nitrophenol derivatives, are well-established. These methods provide a framework for the potential solvent-free production of the title compound.

Research has demonstrated the efficacy of solvent-free, catalyst-assisted reactions for molecules structurally related to this compound. For instance, the synthesis of 4(3H)-quinazolinones has been successfully achieved by reacting anthranilic acid with other reagents under solvent-free conditions, often aided by catalysts like Yb(OTf)₃, SnCl₂·2H₂O, or silica-supported ferric chloride. thieme-connect.comresearchgate.net These reactions are noted for their high efficiency, excellent yields (ranging from 75-99%), and significantly reduced reaction times. thieme-connect.com

Similarly, lipase-mediated transesterification to produce flavor esters has been effectively performed in solvent-free systems, where a liquid reactant also serves as the solvent. scispace.comnih.gov Another relevant approach is the synthesis of phenolic esters from phenols and acetic anhydride, which can be achieved by carefully controlling the temperature without any solvent or catalyst. jetir.org These established solvent-free methodologies for esterification and for reactions involving anthranilic acid suggest a viable pathway for the green synthesis of this compound.

Aqueous Media Reactions

The use of water as a reaction solvent is highly desirable due to its low cost, non-flammability, and environmental compatibility. However, the synthesis of esters like this compound in purely aqueous media presents significant challenges. The primary obstacle is the compound's limited solubility in water and the potential for hydrolysis of the ester bond under aqueous conditions, particularly under basic or acidic catalysis. cymitquimica.comontosight.ai

Purification and Isolation Techniques

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and by-products. Standard laboratory techniques such as recrystallization and chromatography are employed to achieve high purity.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid compounds. The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. The crude solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.

For compounds structurally similar to this compound, various solvent systems have proven effective. Common choices include single-solvent systems like benzene (B151609) or mixed-solvent systems such as acetone-petroleum ether and aqueous ethanol. umich.edudtic.mil The selection of an appropriate recrystallization solvent is critical and is determined empirically to maximize the recovery of the pure crystalline product, which typically appears as a yellow solid. cymitquimica.com

Chromatographic Separations (e.g., HPLC, C18 Sep-pak)

Chromatographic techniques are powerful tools for the purification and analysis of chemical compounds, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. jetir.org

C18 Sep-pak Cartridges: Solid-phase extraction (SPE) using C18 Sep-pak cartridges is a common method for sample cleanup and purification. The C18 designation refers to a stationary phase where silica (B1680970) has been functionalized with 18-carbon alkyl chains, creating a nonpolar (reversed-phase) medium. This technique is particularly effective for desalting and separating organic molecules from aqueous solutions. thieme-connect.comkubikat.org In the context of this compound conjugates, C18 Sep-pak is used to separate the desired product from unreacted hydrophilic starting materials due to the strong hydrophobicity of the nitrophenyl group. thieme-connect.com

A generic protocol for using a C18 Sep-pak cartridge involves several steps, as detailed in the table below.

| Step | Procedure | Purpose |

| 1. Conditioning | Flush the cartridge with a strong organic solvent (e.g., methanol). | To wet the C18 stationary phase and activate it for sample loading. |

| 2. Equilibration | Flush the cartridge with a weak solvent (e.g., water). | To prepare the cartridge for the aqueous sample. |

| 3. Loading | Pass the sample solution through the cartridge. | The hydrophobic compound of interest is retained on the C18 sorbent. |

| 4. Washing | Flush the cartridge with a weak solvent (e.g., water or a low % organic mix). | To remove salts and other unretained hydrophilic impurities. |

| 5. Elution | Pass a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the cartridge. | To desorb and collect the purified compound of interest. |

This table outlines a general procedure for solid-phase extraction using a C18 cartridge.

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and analytical quantification, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique utilizes a column packed with a C18 stationary phase and a pressurized liquid mobile phase to achieve fine separation.

In the analysis of this compound derivatives, specific HPLC conditions have been reported, providing excellent separation and detection. thieme-connect.comkubikat.org

| Parameter | Specification |

| System | Shimadzu HPLC CBM-20A system |

| Column | Vydec C18 HPLC column |

| Mobile Phase | Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) |

| Gradient | Linear gradient from 1% to 90% acetonitrile over 30 minutes |

| Detection | UV detector at 330 nm and 280 nm |

This table summarizes a typical set of parameters for the HPLC analysis of this compound derivatives. thieme-connect.comkubikat.org

Reaction Mechanisms and Kinetics of 4 Nitrophenyl Anthranilate

Hydrolysis Mechanisms

The hydrolysis of 4-nitrophenyl anthranilate, an ester, is a reaction of significant interest in biochemical and organic chemistry. ontosight.ai This process involves the cleavage of the ester bond, typically facilitated by the presence of a nucleophile. ontosight.ai The primary mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group. saskoer.camasterorganicchemistry.compressbooks.pub

Influence of Hydroxide (B78521) Ions (OH⁻) as Nucleophiles

Under basic conditions, the hydroxide ion (OH⁻) is a potent nucleophile that plays a predominant role in the hydrolysis of this compound. niscpr.res.indaneshyari.com The attack of the hydroxide ion on the carbonyl carbon is a key step in the base-promoted hydrolysis of esters. niscpr.res.in This nucleophilic addition leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the 4-nitrophenoxide leaving group, a process that is often the rate-determining step. The rate of this reaction is typically first order in both the ester and the hydroxide ion concentration.

Role of Water Molecules in Hydrolysis

While hydroxide ions are strong nucleophiles, water molecules can also act as nucleophiles in the hydrolysis of this compound, particularly in neutral or acidic conditions. niscpr.res.inresearchgate.net However, water is a much weaker nucleophile than the hydroxide ion. Therefore, the uncatalyzed hydrolysis by water is generally a slow process. In some cases, a water molecule may be deprotonated by a general base catalyst to generate a more potent hydroxide nucleophile at the reaction site. chemrxiv.org The reaction rate can be influenced by the concentration of water, especially in mixed solvent systems. researchgate.net

Catalysis in this compound Reactions

The hydrolysis of this compound can be significantly accelerated by catalysts. Metal ions, in particular, have been shown to play a crucial role in promoting this reaction.

Salt Effects on Reaction Rates

The rate of hydrolysis of this compound is significantly affected by the presence of various salts in the reaction medium. lookchem.comresearchgate.net The type and concentration of the salt can either accelerate or decelerate the reaction, depending on the nature of the ions and their interaction with the substrate, the transition state, and the solvent molecules. researchgate.net

Influence of Alkali Metal Perchlorates

Alkali metal perchlorates, such as lithium perchlorate (B79767) (LiClO₄), have a pronounced effect on the hydrolysis of p-NPA, particularly in binary acetonitrile-water solvents. researchgate.net The addition of LiClO₄ generally leads to an acceleration of the hydrolysis rate. researchgate.netresearchgate.net This effect becomes more significant as the concentration of the organic cosolvent (acetonitrile) increases. researchgate.net The acceleration is attributed to the specific chemical interaction between the alkali metal cation (Li⁺) and the transition state of the hydrolysis reaction. researchgate.net This interaction stabilizes the negatively charged transition state, thereby lowering the activation energy and increasing the reaction rate.

Below is a data table illustrating the effect of LiClO₄ concentration on the hydrolysis rate constant of p-NPA in various acetonitrile-water mixtures at 50°C.

| MeCN Content (% v/v) | LiClO₄ Concentration (mol dm⁻³) | log (k/s⁻¹) |

|---|---|---|

| 0 | 0.0 | -3.15 |

| 0 | 1.0 | -2.90 |

| 20 | 0.0 | -3.60 |

| 20 | 1.0 | -3.20 |

| 50 | 0.0 | -4.10 |

| 50 | 1.0 | -3.50 |

| 70 | 0.0 | -4.50 |

| 70 | 1.0 | -3.75 |

Data sourced from a study on the specific influence of salts on p-NPA hydrolysis. researchgate.net

Nucleophilic Salt Acceleration (e.g., NaN₃)

Certain salts can accelerate the hydrolysis reaction through direct nucleophilic participation. A prime example is sodium azide (B81097) (NaN₃). researchgate.net The azide ion (N₃⁻) is a strong nucleophile, significantly more so than the hydroxide ion (OH⁻) under certain conditions. researchgate.net In the presence of NaN₃, the azide ion can directly attack the carbonyl carbon of the p-NPA substrate, leading to a rapid liberation of the p-nitrophenoxide ion. researchgate.net

This nucleophilic catalysis results in a remarkable acceleration of the reaction rate, even at low salt concentrations. researchgate.net For instance, in an aqueous solution without acetonitrile (B52724), the addition of just 0.10 mol dm⁻³ NaN₃ causes a threefold increase in the hydrolysis rate. researchgate.net However, this accelerative effect diminishes as the proportion of acetonitrile in the solvent mixture increases. researchgate.net

The table below shows the decreasing slope of the rate acceleration (Δlog(k/s⁻¹) vs. Δc(NaN₃)) as the acetonitrile content rises, indicating a reduced effectiveness of the azide nucleophile in less polar, water-poor environments.

| MeCN Content (% v/v) | Slope of Rate Acceleration (Δlog(k/s⁻¹) / Δc(NaN₃)) |

|---|---|

| 0 | 4.70 |

| 20 | 3.20 |

| 50 | 2.30 |

| 70 | 1.80 |

Data sourced from research on the influence of NaN₃ on p-NPA hydrolysis rates. researchgate.net

Solvent Effects on Reaction Kinetics

The solvent environment plays a critical role in the kinetics of this compound hydrolysis. The composition and polarity of the solvent can significantly alter reaction rates by influencing the solvation of reactants and the transition state. researchgate.netetsu.edu

Binary Solvent Systems (e.g., Acetonitrile-Water)

The hydrolysis of p-NPA has been extensively studied in binary mixtures of acetonitrile (MeCN) and water. lookchem.comresearchgate.net Research consistently shows that as the content of the organic cosolvent (MeCN) increases, the rate of hydrolysis significantly decelerates. researchgate.netvilniustech.lt This deceleration is attributed to a decrease in the activity of water, which acts as both a solvent and a nucleophile in the reaction. researchgate.net

One study noted that the hydrolysis rate of p-NPA in a water/acetonitrile mixture reached its lowest point when the mole fraction of water was 0.5. etsu.edu The complex interactions in these binary systems, including preferential solvation of the substrate and transition state, contribute to these non-linear effects on reaction rates. researchgate.net The decrease in the rate constant (log(k/s⁻¹)) is nearly linear with the increase in MeCN volume percentage, demonstrating the profound impact of reducing the concentration of the aqueous nucleophile. researchgate.net

Solvent Polarity and Spectral Broadening

The polarity of the solvent affects not only the reaction kinetics but also the spectroscopic properties of anthraniloyl compounds. nasa.gov In polar solvents like water, the absorption and emission spectra of these compounds are considerably broader than in non-polar solvents such as cyclohexane. nasa.gov For example, the absorption bandwidth of methyl anthranilate, a related compound, is 3600 cm⁻¹ in dioxane and expands to 4400 cm⁻¹ in water. nasa.gov The absorption spectrum of anthraniloyl-chymotrypsin, where the chromophore is in a specific environment, shows a width of 4200 cm⁻¹, suggesting a polar microenvironment. nasa.gov

This phenomenon of spectral broadening is linked to the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org In more polar solvents, the excited state of the molecule experiences a wider configurational energy landscape, leading to a broader range of absorbed and emitted frequencies. rsc.org This is due to the differing solvation effectiveness of solvent molecules around the electronically distinct ground and excited states of the chromophore. nasa.govrsc.org

Mechanistic Investigations

The study of the reaction mechanisms and kinetics of this compound provides crucial insights into its chemical behavior, particularly during hydrolysis. Mechanistic investigations often employ various physical organic chemistry tools to elucidate the nature of the transition state and the factors influencing the reaction rate. Two key aspects of these investigations are the determination of Hammett rho values and the use of spectrophotometric monitoring to follow the progress of the reaction.

The Hammett equation is a powerful tool in mechanistic chemistry that relates the reaction rates and equilibrium constants of meta- and para-substituted benzene (B151609) derivatives to the electronic properties of their substituents. wikipedia.org The reaction constant, rho (ρ), provides information about the charge development in the transition state of the rate-determining step. wikipedia.org A positive rho value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. wikipedia.org

In the context of the hydrolysis of 4-nitrophenyl anthranilates, the Hammett rho value offers insight into the mechanism of the reaction. For the hydrolysis of these esters, a positive Hammett rho value has been observed. niscpr.res.in Specifically, in the absence of a metal ion catalyst like Nickel(II), the Hammett rho value for the hydrolysis of 4-nitrophenyl anthranilates is +1.1. niscpr.res.in This value increases to +1.7 in the presence of Ni(II) ions. niscpr.res.in

The positive sign of the rho value supports a mechanism where a negative charge develops during the formation of the transition state. This is consistent with a nucleophilic attack on the carbonyl carbon of the ester, a key step in the hydrolysis process. The increase in the magnitude of the rho value in the presence of a metal ion catalyst suggests that the transition state is even more sensitive to the electronic effects of the substituents in the catalyzed reaction.

Table 1: Hammett Rho Values for the Hydrolysis of 4-Nitrophenyl Anthranilates

| Condition | Hammett Rho (ρ) Value |

| In the absence of Ni(II) | +1.1 niscpr.res.in |

| In the presence of Ni(II) | +1.7 niscpr.res.in |

The kinetics of the hydrolysis of this compound are commonly investigated by monitoring the release of one of the products, 4-nitrophenol (B140041). niscpr.res.inemerginginvestigators.org This is conveniently achieved using UV-visible spectrophotometry, as the product, 4-nitrophenol, and its corresponding phenoxide ion have distinct absorbance characteristics. niscpr.res.inemerginginvestigators.org

Under basic conditions, the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which has a characteristic bright yellow color. emerginginvestigators.org This allows for the progress of the reaction to be followed by measuring the increase in absorbance at a specific wavelength. emerginginvestigators.orgnasa.gov The reaction is typically monitored at a wavelength corresponding to the maximum absorbance of the 4-nitrophenoxide ion, which is reported to be between 400 nm and 413 nm. niscpr.res.inemerginginvestigators.orgnasa.govmdpi.com

In a typical kinetic experiment, the hydrolysis of this compound is initiated, and the absorbance of the solution is measured over time at the characteristic wavelength of the 4-nitrophenoxide ion. niscpr.res.in The rate of the reaction can then be determined from the rate of formation of the colored product. This spectrophotometric assay provides a continuous and non-invasive method for obtaining kinetic data, which is essential for understanding the reaction mechanism and the influence of various factors, such as pH and catalysts, on the reaction rate. niscpr.res.inemerginginvestigators.org

Table 2: Spectrophotometric Data for Monitoring Product Release

| Product | Form Monitored | Characteristic Wavelength (λmax) |

| 4-nitrophenol | 4-nitrophenoxide ion niscpr.res.inemerginginvestigators.orgnasa.gov | 400 - 413 nm niscpr.res.inemerginginvestigators.orgnasa.govmdpi.com |

Applications of 4 Nitrophenyl Anthranilate in Chemical Biology and Biochemistry

Enzyme Substrates and Assays

4-Nitrophenyl anthranilate is strategically designed to be a substrate for hydrolytic enzymes. The ester linkage between the anthranilate and 4-nitrophenyl moieties is susceptible to enzymatic cleavage. Upon hydrolysis, the reaction yields 4-nitrophenolate (B89219) and an anthranilate derivative. The release of the intensely yellow-colored 4-nitrophenolate anion under alkaline conditions provides a convenient method for spectrophotometrically tracking the progress of the enzymatic reaction.

Use as a Chromogenic/Fluorogenic Substrate

The utility of this compound stems from the distinct optical properties of its hydrolysis products. This characteristic allows it to function as both a chromogenic and, in principle, a fluorogenic substrate.

The primary application of this compound is in the measurement of the catalytic activity of various enzymes, most notably proteases like α-chymotrypsin. The rate of hydrolysis of this compound is directly proportional to the concentration of the active enzyme. The enzymatic reaction can be monitored by measuring the increase in absorbance at a specific wavelength corresponding to the 4-nitrophenolate product. This allows for a continuous and quantitative assessment of enzyme activity under various conditions.

While the primary use of this compound has been documented for proteases, its ester linkage suggests potential applicability as a substrate for other hydrolases, such as certain esterases and lipases. Furthermore, derivatives of 4-nitrophenyl glycosides are commonly employed to assay glycosidases like α-xylosidase. Although direct evidence for this compound with α-xylosidase is not prominent, the principle of using a 4-nitrophenyl-based substrate for chromogenic detection of glycosidase activity is well-established.

| Enzyme | Substrate Principle | Detection Method |

| α-Chymotrypsin | Hydrolysis of the ester bond in this compound. | Spectrophotometric detection of the released 4-nitrophenolate. |

| α-Xylosidase | (By analogy with other 4-nitrophenyl glycosides) Hydrolysis of a glycosidic bond. | Spectrophotometric detection of the released 4-nitrophenol (B140041). |

Beyond simple activity measurements, this compound is a valuable tool for determining the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). By measuring the initial reaction rates at varying substrate concentrations, a Michaelis-Menten plot can be generated. From this plot, the Km, which reflects the substrate concentration at half-maximal velocity, and Vmax, the maximum reaction velocity, can be determined. The kcat value, representing the turnover number of the enzyme, can then be calculated from Vmax if the enzyme concentration is known.

The study of enzyme kinetics provides fundamental information about the catalytic efficiency of an enzyme and its affinity for a particular substrate. The use of a chromogenic substrate like this compound simplifies these kinetic analyses by providing a continuous and straightforward readout of the reaction progress.

Probing Enzyme Active Sites

The interaction of this compound with an enzyme's active site can also provide valuable information about the structure and function of this critical region.

While the primary reporter in this compound is the chromogenic 4-nitrophenol, the other hydrolysis product, an anthranilate derivative, possesses inherent fluorescent properties. Anthranilate and its esters are known to exhibit fluorescence. guidechem.comwikipedia.orgresearchgate.net This opens up the possibility of using this compound as a fluorogenic substrate. Upon enzymatic cleavage, the release of the fluorescent anthranilate derivative could be monitored by fluorescence spectroscopy, potentially offering a more sensitive detection method compared to colorimetric assays.

Furthermore, if the anthraniloyl moiety becomes covalently attached to the enzyme's active site during the catalytic cycle, as is the case with some serine proteases that form a transient acyl-enzyme intermediate, this could lead to the fluorescent labeling of the active site. This would allow for the direct visualization and study of the enzyme-substrate interaction.

| Property | Substrate (this compound) | Product (Anthranilate derivative) |

| Fluorescence | Non-fluorescent or weakly fluorescent | Fluorescent |

The binding of a substrate to an enzyme's active site often induces conformational changes in the enzyme's structure. These changes are crucial for catalysis and can be studied using various biophysical techniques. While direct studies detailing the conformational changes of enzymes specifically upon conjugation with this compound are not extensively documented, the principles of substrate-induced conformational changes are well-established for enzymes like α-chymotrypsin. nih.gov

The interaction of the anthranilate portion of the substrate with the active site could lead to specific structural rearrangements. These changes can be investigated using techniques such as circular dichroism (CD) spectroscopy to monitor changes in the enzyme's secondary structure, or fluorescence spectroscopy to probe changes in the local environment of tryptophan residues within the protein. Such studies can provide insights into the flexibility of the active site and the mechanism by which the enzyme recognizes and processes its substrate.

Enzyme Inhibition Studies

While this compound is primarily a substrate, its application is central to the study and screening of enzyme inhibitors. By providing a measurable enzymatic reaction, it serves as a critical component in assays designed to identify and characterize inhibitory compounds.

4-Nitrophenyl esters are well-established substrates for serine proteases, such as chymotrypsin (B1334515) and trypsin. The catalytic mechanism of these enzymes involves a serine residue in the active site that acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This leads to the formation of a transient acyl-enzyme intermediate and the release of the 4-nitrophenol leaving group. utah.edu The subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme. cam.ac.uk

The rate of 4-nitrophenol production is directly proportional to the rate of the enzymatic reaction. In a typical enzyme inhibition assay, the serine protease is incubated with the substrate, this compound, and the rate of hydrolysis is measured by monitoring the increase in absorbance at 405 nm. To screen for inhibitors, a potential inhibitory compound is introduced into the reaction mixture. A decrease in the rate of 4-nitrophenol formation indicates that the compound is inhibiting the enzyme's activity. nih.gov

This method is a cornerstone of high-throughput screening (HTS) campaigns aimed at discovering new drug candidates that target serine proteases. researchgate.net The simplicity and reliability of this colorimetric assay allow for the rapid testing of large libraries of chemical compounds. nih.gov

Table 1: Representative Kinetic Data for Serine Protease Activity Using a 4-Nitrophenyl Ester Substrate This table illustrates how the initial rate of reaction, measured by the change in absorbance over time, varies with the concentration of the substrate. This data is fundamental for determining key enzyme kinetic parameters like the Michaelis constant (KM).

| Substrate Concentration (µM) | Initial Rate (Absorbance units/min) |

| 10 | 0.025 |

| 25 | 0.058 |

| 50 | 0.105 |

| 100 | 0.167 |

| 200 | 0.250 |

| 400 | 0.333 |

Table 2: Effect of a Competitive Inhibitor on Reaction Rate This table demonstrates the effect of a fixed concentration of a competitive inhibitor on the enzyme's reaction rate at various substrate concentrations. As substrate concentration increases, it can outcompete the inhibitor, leading to a partial recovery of the reaction rate.

| Substrate Concentration (µM) | Initial Rate without Inhibitor (Abs/min) | Initial Rate with Inhibitor (Abs/min) | % Inhibition |

| 10 | 0.025 | 0.010 | 60.0% |

| 25 | 0.058 | 0.028 | 51.7% |

| 50 | 0.105 | 0.060 | 42.9% |

| 100 | 0.167 | 0.111 | 33.5% |

| 200 | 0.250 | 0.182 | 27.2% |

| 400 | 0.333 | 0.263 | 21.0% |

There is no available scientific literature describing the use of this compound in the specific context of exploring allosteric inhibition. Its utility is confined to its role as a chromogenic substrate that reports on the activity of the enzyme's active site.

Biosensors and Diagnostics

The principle of enzymatic hydrolysis of this compound to produce a colored product forms the basis for its potential use in biosensors and diagnostic assays. The goal of such a device would be to detect the presence or quantify the activity of specific proteases in a biological sample.

An enzymatic biosensor could be constructed by immobilizing a specific serine protease onto a solid support, such as a test strip, a nanoparticle, or the surface of an electrode. When a sample is introduced, if it contains an inhibitor of the immobilized enzyme, the subsequent addition of this compound would result in a reduced or absent color change, indicating the inhibitor's presence.

Conversely, to detect the presence of a protease in a sample (e.g., as a disease biomarker), the substrate itself could be part of the diagnostic kit. The sample would be added to a solution containing this compound, and the development of a yellow color would indicate the presence of the target protease activity. The intensity of the color, measured over time, could provide a quantitative measure of the enzyme's concentration or activity in the sample. researchgate.netcifor-icraf.org These types of p-nitrophenol-based assays have been foundational in developing diagnostic tools due to their simplicity and cost-effectiveness. researchgate.net

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-Nitrophenyl anthranilate. The following sections detail the application of key spectroscopic methods in the study of this compound.

UV-Vis Absorption Spectroscopy

UV-Visible absorption spectroscopy is a technique used to study the electronic transitions within a molecule. For this compound, the spectrum is expected to be a composite of the chromophores present: the anthranilate and the 4-nitrophenyl moieties. The anthranilate part typically absorbs in the near-UV region, while the 4-nitrophenyl group, a strong chromophore, exhibits intense absorption bands. researchgate.net The electronic transitions are generally of the π → π* and n → π* type.

Photoluminescence Spectroscopy

Photoluminescence spectroscopy investigates the fluorescent or phosphorescent properties of a molecule after it absorbs light. The anthranilate portion of the molecule is related to anthranilic acid, which is known to be fluorescent. However, the presence of the nitro group (a powerful electron-withdrawing group and a known fluorescence quencher) on the phenyl ring is expected to significantly decrease or completely quench any fluorescence. nih.gov

Detailed experimental data, including excitation and emission wavelengths for this compound, are not prominently reported in scientific literature, suggesting the compound may be non-luminescent or weakly luminescent.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the aromatic protons on both the anthranilate and the 4-nitrophenyl rings. The protons on the anthranilate ring would appear as a complex multiplet system, while the protons on the 4-nitrophenyl ring would typically show a characteristic AA'BB' system of two doublets due to the para-substitution. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be found significantly downfield. The aromatic carbons would appear in the typical aromatic region, with those attached to the nitro and amino groups showing characteristic shifts.

Despite the utility of NMR, specific, experimentally verified chemical shift data for this compound in standard deuterated solvents is not widely documented in the reviewed literature. However, data for analogous 4-nitrophenyl esters are available and can serve as a reference for expected chemical shift regions. rsc.orgrsc.org

Mass Spectrometry (e.g., MALDI-TOF, GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center. nist.gov The spectrum provides confirmation of the compound's molecular weight and insights into its fragmentation pathways under electron impact.

The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 258, corresponding to the molecular weight of the compound (C₁₃H₁₀N₂O₄). nist.gov Key fragmentation peaks provide structural information.

| m/z | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 258 | ~40 | [M]⁺ Molecular Ion |

| 120 | 100 | [C₇H₆NO]⁺ (from cleavage of the ester bond) |

| 92 | ~65 | [C₆H₄O]⁺ or [C₆H₆N]⁺ |

| 65 | ~55 | [C₅H₅]⁺ (from aromatic ring fragmentation) |

Data is estimated from the graphical representation of the spectrum in the NIST database. nist.gov

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The Raman spectrum of this compound is expected to show characteristic bands for the functional groups present. Strong signals are anticipated for the symmetric stretching of the nitro group (-NO₂) and for the various vibrations of the aromatic rings. acs.orgdoi.org The carbonyl stretch of the ester may also be visible.

While Raman spectroscopy is a powerful tool for identifying these functional groups, a specific, published Raman spectrum with detailed peak assignments for this compound is not readily found in the surveyed scientific databases. acs.org

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound (NPA) at an atomic level. These methods provide insights into the molecule's electronic structure, reactivity, and interactions with biological macromolecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of molecules. Such calculations can elucidate properties like orbital energies, charge distribution, and molecular reactivity, which are fundamental to understanding the compound's behavior.

While a dedicated, comprehensive DFT analysis for this compound is not extensively detailed in the surveyed literature, the principles of this methodology are widely applied to analogous structures, such as other nitrophenyl esters and related photochromic compounds. researchgate.netsemanticscholar.org For these related molecules, DFT is employed to optimize molecular geometries and calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

DFT calculations are also used to determine the distribution of electron density and to calculate electrostatic potential maps, which identify electrophilic and nucleophilic sites within the molecule. researchgate.net For instance, in studies of similar esters, DFT has been used to calculate Mulliken charges, revealing the partial charge on the carbonyl carbon and providing a rationale for its susceptibility to nucleophilic attack during hydrolysis. semanticscholar.org Applying this to this compound, DFT would likely confirm a significant positive partial charge on the ester carbonyl carbon, enhanced by the electron-withdrawing effect of the 4-nitrophenyl group, thus explaining its high reactivity.

Interactive Table: Illustrative DFT Parameters for a Related Nitrophenyl Ester

| Parameter | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| ΔE (LUMO-HOMO) | Energy Gap | 4.5 eV |

| Mulliken Charge (C=O) | Partial charge on the carbonyl carbon | +0.6 e |

Note: The values in this table are illustrative examples based on typical findings for related nitrophenyl compounds and are not specific experimental or calculated data for this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how small molecules like this compound interact with protein targets.

Studies have identified this compound as a well-known inhibitor that binds covalently to the active site of the serine protease α-chymotrypsin (CHT). nih.govnih.gov In this context, molecular docking has been employed not just to study NPA itself, but also to evaluate the binding of other ligands in relation to it. For example, in research on photo-responsive enzyme inhibition, docking calculations were used to explore the binding site of a photochromic dye, dihydroindolizine (DHI), within α-chymotrypsin. nih.govbose.res.in The calculations suggested that the dye binds near a hydrophobic site, and its interaction allosterically inhibits the enzyme's activity. nih.gov The known binding of NPA to the active site serves as a crucial reference point in such studies. nih.govscience.govscience.gov

These docking studies help to visualize and quantify the interactions—such as hydrogen bonds and hydrophobic interactions—between the ligand and amino acid residues in the protein's binding pocket. The results from these simulations correspond with experimental findings from techniques like Förster resonance energy transfer (FRET), which can measure the distance between the ligand and specific sites on the protein. nih.govbose.res.in

Interactive Table: Molecular Docking Target for this compound

| Ligand | Protein Target | Binding Site | Key Finding |

| This compound (NPA) | α-Chymotrypsin (CHT) | Active Site | Serves as a known inhibitor and reference for docking other ligands. nih.govnih.gov |

Prediction of Reaction Mechanisms

Computational and kinetic studies are vital for predicting and understanding the reaction mechanisms of this compound, with its hydrolysis being a primary focus. The presence of the 4-nitrophenyl group makes the ester bond highly susceptible to cleavage, a property that has been extensively studied. daneshyari.com

The hydrolysis of this compound is significantly influenced by pH, solvent composition, and the presence of salts. daneshyari.com The reaction mechanism can shift depending on these conditions.

Base-Catalyzed Hydrolysis : In basic solutions (pH 8.5 to 10.0), the hydrolysis rate increases with pH. daneshyari.com The mechanism involves a nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the 4-nitrophenolate (B89219) anion and anthranilic acid. The strong electron-withdrawing nature of the nitro group stabilizes the departing phenolate, making 4-nitrophenol (B140041) a good leaving group. semanticscholar.org

Influence of Solvent : The rate of hydrolysis is also dependent on the solvent system. In acetonitrile-water mixtures, the rate constant decreases as the acetonitrile (B52724) content increases up to about 50% (v/v), after which the trend reverses. daneshyari.com This behavior is attributed to changes in the water structure and the activity of the nucleophile (H₂O or OH⁻) in the mixed solvent media. daneshyari.com

Nucleophilic Catalysis : The reaction can be accelerated by other nucleophiles. For instance, the azide (B81097) ion (from NaN₃) causes a significant acceleration of the hydrolysis rate, indicating a direct nucleophilic attack on the ester. daneshyari.com

Systematic studies on analogous compounds like 4-nitrophenyl β-D-glucoside have shown a variety of pH-dependent mechanisms, including specific acid-catalyzed hydrolysis at low pH, bimolecular nucleophilic substitution under mildly basic conditions, and neighboring group participation at high pH. chemrxiv.orgchemrxiv.org These established mechanisms for nitrophenyl-containing compounds provide a robust framework for predicting the detailed reaction pathways of this compound under diverse conditions.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis examines how the chemical structure of a compound influences its biological or chemical activity. For this compound, SAR can be considered from two main perspectives: the anthranilate core and the 4-nitrophenyl ester group.

The Anthranilate Core : Esters of anthranilic acid have been investigated for their biological activities. Studies on various anthranilate esters have demonstrated bactericidal and fungicidal properties, suggesting that the anthranilate moiety itself is a pharmacophore that can be modified to tune its biological effects. acs.org The specific activity is dependent on the nature of the ester group attached to the anthranilate core.

The 4-Nitrophenyl Ester Group : The defining feature of this compound in terms of chemical reactivity is the ester linkage to a 4-nitrophenyl group. The nitro group is strongly electron-withdrawing, which significantly increases the electrophilicity of the carbonyl carbon. This makes the ester highly susceptible to nucleophilic attack and hydrolysis. daneshyari.com This high reactivity is the basis for its use as a substrate in enzyme assays, particularly for proteases like chymotrypsin (B1334515). The hydrolysis reaction releases the yellow-colored 4-nitrophenolate ion, which can be easily quantified by spectrophotometry, allowing for the kinetic analysis of enzyme activity. semanticscholar.org

The SAR, therefore, highlights a dual character: the anthranilate portion may confer certain biological recognition properties, while the 4-nitrophenyl ester portion acts as a highly reactive handle or a good leaving group, making the molecule a useful tool for studying chemical and enzymatic reactions.

Structural Elucidation via X-ray Diffraction

X-ray diffraction of a single crystal is the definitive method for determining the three-dimensional atomic structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals how molecules pack together in a crystal lattice.

Despite its utility as a chemical probe and substrate, a single-crystal X-ray diffraction structure for this compound specifically was not identified in the surveyed literature. However, the application of this technique to related compounds illustrates the type of information that would be obtained. For a molecule like NPA, X-ray diffraction would unambiguously determine:

The planarity of the anthranilate and nitrophenyl rings.

The conformation around the ester linkage (the C-O-C-C dihedral angle).

The intramolecular and intermolecular interactions, such as hydrogen bonding involving the amine group or π-π stacking between the aromatic rings, which govern the crystal packing.

This structural data is invaluable for validating the results of computational models (like DFT geometry optimizations) and for providing a solid foundation for understanding structure-activity relationships.

Biological Activities and Therapeutic Potential

General Biological Activities

4-Nitrophenyl anthranilate is a chemical compound that incorporates two key structural motifs known to be significant in medicinal chemistry: the anthranilate scaffold and a nitroaromatic group. The anthranilate (2-aminobenzoate) framework is a recognized pharmacophore, forming the backbone of several drugs and natural products with diverse biological applications, including anti-inflammatory and antimicrobial effects mdpi.com. This scaffold provides a versatile platform for the development of novel therapeutic agents mdpi.com.

The presence of the nitro (NO2) group is also of great importance. Nitro compounds exhibit a wide spectrum of biological activities, including antibiotic, antineoplastic, and antiparasitic properties nih.govencyclopedia.pubdntb.gov.ua. The biological effects of the nitro group are often linked to its ability to trigger redox reactions within cells, which can lead to cellular toxicity and the death of microorganisms nih.govdntb.gov.ua. This moiety can significantly influence the electronic properties and polarity of a molecule, which in turn affects its interactions with biological targets such as proteins dntb.gov.ua. Therefore, the combination of an anthranilate core with a nitrophenyl group in this compound suggests a potential for a range of biological activities, making it a subject of interest for further investigation in drug discovery.

While specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not extensively detailed in the available literature, the properties of its constituent chemical groups offer insights into its potential behavior. The anthranilate portion of the molecule is a known scaffold in various pharmaceuticals, suggesting it can be compatible with biological systems.

The nitro group significantly impacts a molecule's physicochemical properties, which are crucial for its PK/PD profile. The strong electron-withdrawing nature of the nitro group affects the molecule's polarity, solubility, and ability to cross biological membranes. Furthermore, the nitro group can be considered both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity) dntb.gov.ua. Its presence can lead to specific interactions with enzymes and receptors, defining the compound's pharmacodynamic effects. For instance, the antimicrobial action of many nitro compounds stems from the reduction of the nitro group within microbial cells, creating reactive nitrogen species that damage cellular components nih.govdntb.gov.ua.

Specific Biological Activities of Related Anthranilate Derivatives

Research into derivatives of anthranilic acid has revealed a variety of significant biological activities, highlighting the therapeutic potential of this class of compounds.

Derivatives of anthranilic acid have demonstrated notable efficacy against various pathogens, including protozoan parasites and bacteria.

Antileishmanial Activity: A series of newly synthesized anthranyl phenylhydrazide derivatives were evaluated for their activity against Leishmania amazonensis. Several of these compounds showed promising results against the promastigote stage of the parasite. Halogenation of the phenyl ring was found to increase antileishmanial activity mdpi.com.

| Compound | Target | IC50 (µM) |

| Compound 1b | L. amazonensis promastigotes | 4.2 mdpi.com |

| Compound 1d | L. amazonensis promastigotes | 1-5 mdpi.comnih.gov |

| Compound 1g | L. amazonensis promastigotes | 1.3 mdpi.com |

These findings suggest that the anthranilate scaffold is a promising starting point for developing new drugs against leishmaniasis, a neglected tropical disease mdpi.com.

Antimicrobial Activity: Novel antibiotics derived from anthranilic acids have been developed that show activity against Methicillin-Resistant Staphylococcus aureus (MRSA) gvsu.edu. Furthermore, organodiselenide-tethered methyl anthranilates have been synthesized and assessed for their antimicrobial properties against several microbial strains mdpi.comnih.gov.

| Derivative Class | Target Organism | Activity |

| Anthranilic Acid Derivatives | MRSA | MIC ranging from 2-64 µg/ml gvsu.edu |

| Anthranilohydrazide | Bacteria | Significant antibacterial activity nih.gov |

| N-phenyl anthranilic acid | Bacteria | Significant antibacterial activity nih.gov |

| Organodiselenide-tethered methyl anthranilates (OSe 14) | E. coli | Inhibition Activity (IA%) = 91.3% mdpi.comnih.gov |

| Organodiselenide-tethered methyl anthranilates (OSe 14) | S. aureus | Inhibition Activity (IA%) = 90.5% mdpi.comnih.gov |

This research highlights the potential of anthranilate derivatives as a novel class of antibiotics to combat drug-resistant bacteria gvsu.edugvsu.edu.

The emergence of drug-resistant fungal strains, such as Candida albicans, necessitates the development of new antifungal agents nih.govfrontiersin.org. Anthranilate derivatives have emerged as a promising area of research in this field. Specifically, novel methyl anthranilate-based organodiselenide hybrids have been shown to possess significant antifungal properties mdpi.comnih.gov.

In studies assessing their efficacy against various microbial strains, the Candida albicans strain was found to be particularly sensitive to these organodiselenide (OSe) compounds mdpi.comnih.gov.

| Compound | Target Organism | Inhibition Activity (IA%) | Comparison |

| OSe 14 | C. albicans | 100% mdpi.comnih.gov | Similar to the standard drug clotrimazole mdpi.comnih.gov |

| OSe 15 | C. albicans | 91.7% mdpi.com | |

| OSe 5 | C. albicans | 87.5% mdpi.com | |

| OSe 4 | C. albicans | 75% mdpi.com | |

| OSe 6 | C. albicans | 70.8% mdpi.com |

The potent activity of compounds like OSe 14, which was comparable to the established antifungal drug clotrimazole, underscores the potential of modifying the anthranilate scaffold to create new and effective treatments for fungal infections nih.gov.

Several derivatives of anthranilic acid have been found to possess significant antioxidant properties. Antioxidants are crucial for mitigating the effects of oxidative stress, which is implicated in numerous diseases.

Organodiselenide-tethered methyl anthranilates, in addition to their antimicrobial activities, have demonstrated promising antioxidant capabilities in vitro. Their ability to scavenge free radicals was tested using standard assays mdpi.comnih.govresearchgate.net.

| Compound | Assay | Radical Scavenging Activity |

| OSe 14 | DPPH | 96% mdpi.comnih.govresearchgate.net |

| OSe 5 | DPPH | 91% mdpi.comnih.govresearchgate.net |

| OSe 14 | ABTS | 92% mdpi.comnih.govresearchgate.net |

| OSe 5 | ABTS | 86% mdpi.comnih.govresearchgate.net |

| Vitamin C (Reference) | DPPH/ABTS | 95% nih.govresearchgate.net |

Furthermore, studies on 2-anilino benzoic acid derivatives have shown their ability to act as antiglycation agents and ameliorate elevated intracellular oxidative stress in hepatocytes nih.gov. Methyl anthranilate itself has also been reported to function as an antioxidant researchgate.net. These findings indicate that the anthranilate structure is a valuable component in the design of compounds with potent antioxidant activity.

Cytotoxic Effects

Currently, there is a lack of specific data detailing the cytotoxic effects of this compound against various cancer cell lines. However, the anthranilate scaffold is a component of numerous compounds that have been investigated for their anticancer potential. mdpi.com Future research may explore the cytotoxic profile of this compound to determine if it exhibits inhibitory activity against cancer cell proliferation.

Enzyme Inhibition (e.g., α-Glucosidase, Glycogen Phosphorylase)

The inhibitory activity of this compound against α-glucosidase and glycogen phosphorylase has not been specifically documented. However, derivatives of anthranilic acid have been explored as inhibitors of these enzymes. For instance, transition metal complexes of anthranilic acid derivatives have been shown to regulate α-glucosidase activity, suggesting a potential role in managing diabetes and obesity. mdpi.com α-Glucosidase inhibitors are a known class of antidiabetic drugs that work by reducing postprandial hyperglycemia. plos.org Similarly, glycogen phosphorylase inhibitors are being investigated as potential agents for managing type 2 diabetes by controlling hepatic glucose output. researchgate.netmdpi.com

The evaluation of α-glucosidase inhibition often utilizes a colorimetric substrate such as 4-nitrophenyl α-D-glucopyranoside, where the release of p-nitrophenol upon enzymatic cleavage can be quantified. plos.orgcaymanchem.com

Table 1: Examples of Anthranilate-Related Compounds and Their Investigated Biological Activities

| Compound Class | Investigated Biological Activity | Reference |

| Anthranilic Acid Analogues | Anti-inflammatory, Antiviral, Anticancer | ijpsjournal.com |

| Furosemide (Anthranilate-based) | Anti-neuroinflammatory | nih.gov |

| Anthranilate Derivatives | α-Glucosidase Inhibition | mdpi.com |

This table provides examples of activities investigated for the broader class of anthranilate derivatives, as direct data for this compound is not available.

Anti-Neuroinflammatory and Anti-Amyloid Aggregation Potential (related anthranilate analogs)

While direct studies on this compound are wanting, related anthranilate analogs have shown promise in addressing key pathologies of Alzheimer's disease, namely neuroinflammation and β-amyloid (Aβ) aggregation. nih.govscholaris.ca For example, furosemide, a drug with an anthranilate backbone, has been identified as a molecule that can inhibit pro-inflammatory responses in microglia. scholaris.ca Furthermore, a series of furosemide analogs have been synthesized and evaluated for their ability to inhibit Aβ oligomerization and fibrillization, as well as reduce the production of inflammatory mediators like TNF-α and IL-6. nih.gov These findings highlight the potential of the anthranilate scaffold as a platform for developing drugs that can simultaneously target both the proteopathic and immunopathic aspects of Alzheimer's disease. nih.govscholaris.ca

Mechanistic Insights into Biological Action

Understanding the mechanisms through which anthranilate derivatives exert their effects is crucial for drug development.

Interaction with Biological Targets

The specific biological targets of this compound have not been elucidated. However, for related anthranilate synthase inhibitors, kinetic and crystallographic data suggest that these molecules can bind to an anthranilate channel, thereby preventing the binding of the natural substrate and its migration to the catalytic site. nih.gov This mode of action disrupts the enzyme's catalytic cycle. nih.gov

Modulation of Cellular Pathways (e.g., mTOR signaling, ER-phagy)

Studies on anthranilate analogs have provided insights into their ability to modulate key cellular pathways implicated in neurodegenerative diseases. For instance, one analog has been shown to restore the protective effects of autophagy through the mTOR signaling pathway. scholaris.ca The mTOR pathway is a central regulator of cellular growth and metabolism, and its dysregulation is implicated in various diseases. nih.govnih.gov

Additionally, this same anthranilate analog was found to attenuate the downregulation of the ER-phagy receptor TEX264 during neuroinflammation, suggesting a role in promoting the self-renovation of the endoplasmic reticulum (ER). scholaris.ca ER-phagy is a selective autophagy process that removes damaged or superfluous portions of the ER to maintain cellular homeostasis. frontiersin.orgresearchgate.net This process is mediated by specific ER-phagy receptors that connect the ER to the autophagic machinery. frontiersin.orgresearchgate.net

Future Directions in Drug Development and Therapeutics

The diverse biological activities observed in the broader family of anthranilic acid derivatives underscore their potential as a foundation for the development of new therapeutic agents. nih.govijpsjournal.com The substitution on the anthranilic acid scaffold allows for the creation of large compound libraries, facilitating comprehensive structure-activity relationship (SAR) studies to identify promising lead compounds. nih.gov

Future research could focus on synthesizing and evaluating this compound and its analogs for a range of biological activities, including those discussed above. A critical area of investigation would be to determine their specific molecular targets and elucidate the downstream cellular pathways they modulate. Such studies will be instrumental in unlocking the full therapeutic potential of this class of compounds.

Emerging Research Directions and Future Perspectives

Development of Novel Analogs and Derivatives

The core structure of 4-nitrophenyl anthranilate serves as a scaffold for the rational design and synthesis of novel analogs and derivatives with tailored properties. By modifying the anthranilate or nitrophenyl moieties, researchers can fine-tune the compound's reactivity, selectivity, and physical characteristics.

A notable area of exploration is the development of nitrophenyl-substituted anthranilic diamides as next-generation insecticides. nih.gov A structure-based design approach has led to the synthesis of a series of these derivatives, which have demonstrated significant activity against various agricultural pests. nih.gov For instance, certain compounds have exhibited exceptionally high potency, and their mode of action has been confirmed through studies on isolated neurons. nih.gov Some of these novel diamides have shown greater efficacy than existing insecticides, particularly against resistant strains. nih.gov This line of research highlights the potential for creating derivatives that can address challenges in agriculture, such as insecticide resistance. nih.gov

The development of these analogs often involves computational docking analyses to predict their binding modes with specific biological targets, such as ryanodine (B192298) receptors in insects. nih.gov This synergy between synthetic chemistry and computational modeling accelerates the discovery of new and effective compounds. The insights gained from these studies provide a valuable framework for the design of future insecticides targeting both wild-type and resistant pest populations. nih.gov

Advanced Applications in Nanotechnology and Materials Science

The chemical functionalities of this compound make it a valuable tool in the burgeoning fields of nanotechnology and materials science. nih.gov Its ability to act as a linker and its inherent fluorescent properties are being harnessed to create advanced nanomaterials with diverse applications. nih.govresearchgate.net

Nanobioconjugates (e.g., Nickel-Enzyme Nanobioconjugates)

While direct examples of this compound in nickel-enzyme nanobioconjugates are still emerging, its role as a heterobifunctional linker is well-established, suggesting its potential in this area. nih.gov The compound's two distinct functional groups, the aromatic amine and the p-nitrophenyl ester, allow for the sequential and selective conjugation to different molecules, such as proteins and nanoparticles. nih.gov This capability is crucial for the construction of complex nanobioconjugates where precise control over the assembly of components is required. The development of such conjugates can lead to novel biocatalysts and biosensors.

Fluorescent Nanoparticles and Quantum Dots

This compound has been successfully employed in the preparation of fluorescent neoglycoproteins. nih.gov In this application, it acts as a linker to conjugate glycans to proteins, and the resulting conjugate exhibits strong fluorescence. nih.gov This property is highly desirable for creating fluorescent probes for biological imaging and diagnostics. nih.gov

Table 1: Potential Applications of this compound in Nanotechnology

| Application Area | Role of this compound | Potential Outcome |

| Nanobioconjugates | Heterobifunctional linker | Development of novel biocatalysts and biosensors |

| Fluorescent Nanoparticles | Fluorescent linker for surface functionalization | Creation of targeted probes for bioimaging |

| Quantum Dots | Surface modification agent and fluorescent tag | Enhanced sensitivity and specificity in diagnostics |

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large numbers of compounds. springernature.com The properties of this compound and its derivatives make them amenable to integration into HTS assays. For example, enzymatic reactions that produce a fluorescent product upon cleavage of a this compound-based substrate could be readily adapted for HTS platforms.

The development of robust and sensitive assays is critical for the success of any HTS campaign. nih.govbellbrooklabs.com The fluorescence properties of anthranilate-containing molecules offer a sensitive readout that can be detected with standard plate readers used in HTS. nih.govnih.gov This allows for the efficient screening of enzyme inhibitors or activators in a miniaturized format. springernature.com Furthermore, the versatility of the this compound scaffold allows for the creation of diverse chemical libraries of related compounds, which can be screened to identify hits with desired biological activities. nih.gov As HTS technologies continue to advance, the demand for well-characterized and adaptable chemical probes like this compound is expected to grow. researchgate.net

Computational Design and Optimization of this compound-Based Compounds

Computational chemistry and molecular modeling are becoming indispensable tools in the design and optimization of new molecules. nih.gov While specific computational studies focused solely on this compound are not extensively documented, the principles of computational design are highly applicable. Structure-based drug design, for instance, has been successfully used to develop novel nitrophenyl-substituted anthranilic diamide (B1670390) insecticides. nih.gov

This approach involves using the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high affinity and specificity. nih.gov Molecular docking simulations can predict the binding poses and affinities of this compound derivatives, guiding synthetic efforts towards the most promising candidates. nih.gov

Furthermore, computational methods can be used to predict the physicochemical properties of new analogs, such as their solubility, stability, and bioavailability. This in silico profiling helps to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. As computational power and algorithm accuracy continue to improve, the de novo design of this compound-based compounds with precisely tailored properties will become increasingly feasible.

Unexplored Biological Targets and Therapeutic Areas

The full therapeutic potential of this compound and its derivatives is yet to be realized. While its utility as a building block for insecticides is an active area of research, there are likely many other biological targets and therapeutic areas where these compounds could be beneficial. nih.govnih.gov

Identifying new biological targets is a key challenge in drug discovery. nih.gov The chemical reactivity of the 4-nitrophenyl ester group makes it a potential tool for activity-based protein profiling, a chemical proteomic technique used to identify and characterize enzyme function directly in complex biological systems. By designing this compound-based probes that can covalently label active enzymes, it may be possible to discover new targets in various disease states.

The exploration of unexplored therapeutic opportunities within the human genome is an ongoing effort. nih.gov Given the structural similarities of the anthranilate core to other biologically active molecules, it is plausible that derivatives of this compound could interact with a range of proteins, including kinases, G protein-coupled receptors, and ion channels. nih.gov Future research efforts could focus on screening libraries of these compounds against a broad panel of biological targets to uncover novel therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. researchgate.net

Challenges and Opportunities in this compound Research

The investigation of this compound, while promising, is accompanied by a set of challenges that researchers must navigate. Overcoming these hurdles will unlock a wider range of opportunities for this versatile compound.

A primary challenge lies in the optimization of synthetic routes to achieve high yields and purity. The synthesis of related anthranilate and 4-nitrophenyl esters can be sensitive to reaction conditions, such as temperature and agitation, necessitating careful control to ensure efficient and reproducible production. orgsyn.orgaidic.it Furthermore, while 4-nitrophenyl (PNP) esters are noted for their relative stability compared to other activated esters like their tetrafluorophenyl (TFP) counterparts, ensuring their stability against hydrolysis under diverse experimental conditions remains a significant consideration. nih.gov

Another challenge is the comprehensive characterization of the compound's physicochemical properties. While its utility as a linker is established, a deeper understanding of its optical, electronic, and other material properties is needed to broaden its application scope. The current body of research is largely focused on specific applications, such as bioconjugation, which limits a more holistic understanding of the molecule's potential. researchgate.netnih.gov

Despite these challenges, the field of this compound research is ripe with opportunities. A significant area of promise is its application as a heterobifunctional linker in the synthesis of neoglycoconjugates and other biomolecular conjugates. nih.gov This can be expanded to create a variety of probes and labeled molecules for biological assays and imaging, leveraging the fluorescent properties that emerge upon conjugation. nih.gov

There is also a considerable opportunity in the design and synthesis of novel derivatives. By using this compound as a foundational scaffold, researchers can develop new molecules with tailored functionalities. An example of this is the creation of nitrophenyl-substituted anthranilic diamides, which have shown potential as insecticides. nih.gov This highlights the potential for developing new pharmaceuticals, agrochemicals, and other functional materials.

Furthermore, the superior stability and reactivity of PNP esters, including this compound, compared to other activating groups present an opportunity for their broader use in organic synthesis and bioconjugation. nih.gov Further research into the scope and limitations of this compound as an activating group could lead to the development of new and more efficient synthetic methodologies. The exploration of its potential in materials science, inspired by research into 4-nitrophenol-based luminophors for optoelectronics, could also open up new avenues for the development of novel optical and electronic materials. researchgate.net

A summary of the key challenges and opportunities is presented in the table below.

| Category | Specific Area | Detailed Description |

| Challenges | Synthesis Optimization | Achieving high yields and purity requires precise control over reaction parameters like temperature and agitation. |

| Compound Stability | While relatively stable, preventing hydrolysis under various conditions remains a key consideration for consistent results. | |

| Comprehensive Characterization | A broader understanding of its fundamental physicochemical properties is needed to unlock new applications beyond its current uses. | |

| Opportunities | Bioconjugation and Labeling | Expanding its use as a heterobifunctional linker to create a wider range of fluorescent probes and labeled biomolecules for research and diagnostics. |

| Derivative Synthesis | Utilizing it as a scaffold to design and synthesize novel compounds with potential applications in medicine, agriculture, and materials science. | |

| Advanced Synthetic Methodologies | Further exploring its utility as a stable and reactive activating group to develop more efficient and robust synthetic protocols. | |

| Materials Science | Investigating its potential for creating novel luminophors and other functional materials for optoelectronic applications. |

Q & A